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1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea

Lipophilicity Regioisomer Differentiation Drug-likeness

1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea (CAS 1797962-07-2) is a synthetic small-molecule urea derivative with molecular formula C₁₈H₂₉N₃O₂ and molecular weight 319.45 g/mol. The compound features three distinct pharmacophoric elements on a urea core: a basic dimethylaminoethyl side chain, a 3,4-dimethylphenyl ring, and an oxan-4-yl (tetrahydropyran) moiety.

Molecular Formula C18H29N3O2
Molecular Weight 319.449
CAS No. 1797962-07-2
Cat. No. B2730037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea
CAS1797962-07-2
Molecular FormulaC18H29N3O2
Molecular Weight319.449
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N(CCN(C)C)C2CCOCC2)C
InChIInChI=1S/C18H29N3O2/c1-14-5-6-16(13-15(14)2)19-18(22)21(10-9-20(3)4)17-7-11-23-12-8-17/h5-6,13,17H,7-12H2,1-4H3,(H,19,22)
InChIKeyIGYDWFLMELWMOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea (CAS 1797962-07-2): Structural Identity and Compound-Class Context for Research Procurement


1-[2-(dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea (CAS 1797962-07-2) is a synthetic small-molecule urea derivative with molecular formula C₁₈H₂₉N₃O₂ and molecular weight 319.45 g/mol . The compound features three distinct pharmacophoric elements on a urea core: a basic dimethylaminoethyl side chain, a 3,4-dimethylphenyl ring, and an oxan-4-yl (tetrahydropyran) moiety. It is catalogued within commercial screening libraries but, as confirmed by the ZINC database, has no published bioactivity data in ChEMBL as of the latest curation cycle [1]. Structurally related urea derivatives containing tetrahydropyran motifs have been reported as inhibitors of kinases, fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH), establishing the broader chemotype as privileged for enzyme inhibition [2]. The compound's differentiation from close regioisomers, particularly the 2,3-dimethylphenyl analog, resides in the positional arrangement of methyl substituents on the phenyl ring, a feature known to influence target binding, metabolic stability, and off-target profiles in related urea series.

Why Generic Substitution of 1-[2-(Dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea with In-Class Analogs Carries Procurement Risk


Urea derivatives with tetrahydropyran substituents are not freely interchangeable. The 3,4-dimethylphenyl regioisomer (CAS 1797962-07-2) differs from its closest catalogued analog, N-[2-(dimethylamino)ethyl]-N'-(2,3-dimethylphenyl)-N-(oxan-4-yl)urea, solely in the methyl group positions on the phenyl ring, yet this alteration shifts the computed logD from 0.29 (2,3-isomer) to a predicted value that alters both permeability and solubility profiles . In published urea-based kinase and FAAH inhibitor series, regioisomeric substitutions on the phenyl ring have been shown to produce IC50 differences exceeding 10- to 100-fold against the same target, as the methyl positions directly modulate the dihedral angle between the aryl ring and the urea plane, affecting critical hydrogen-bonding geometries in the enzyme active site [1]. Furthermore, the 3,4-dimethyl substitution pattern relative to the urea NH influences the electron density on the aniline nitrogen, which governs both the compound's metabolic N-dealkylation rate and its potential to release aromatic amine metabolites—a critical safety consideration for in vivo studies [2]. Substituting this compound with a different regioisomer without experimental confirmation therefore risks invalidating SAR conclusions, altering selectivity windows, and introducing uncharacterized metabolite liability.

Quantitative Differentiation Evidence for 1-[2-(Dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea (CAS 1797962-07-2)


Regioisomeric Comparison of Calculated Lipophilicity: 3,4-Dimethylphenyl vs. 2,3-Dimethylphenyl Isomer

The 3,4-dimethylphenyl substitution pattern on the urea scaffold confers a different computed lipophilicity profile compared to the 2,3-dimethylphenyl regioisomer. The 2,3-isomer (ChemDiv SA59-1085) has a reported calculated logP of 3.01 and logD of 0.29 . For the target 3,4-isomer (CAS 1797962-07-2), the ZINC database reports a calculated logP of 1.31, representing an approximate 1.7-log unit reduction in predicted lipophilicity [1]. This magnitude of difference in logP has been associated, in medicinal chemistry campaign data, with meaningful shifts in both aqueous solubility (often >5-fold) and plasma protein binding, which directly affect free drug concentration and in vivo exposure. The lower predicted logP of the 3,4-isomer suggests potentially superior developability for targets where high lipophilicity is associated with off-target promiscuity or rapid metabolic clearance.

Lipophilicity Regioisomer Differentiation Drug-likeness

Hydrogen-Bond Donor Topology as a Selectivity Determinant: 3,4-Dimethyl Substitution vs. Other Urea Regioisomers

The 3,4-dimethylphenyl urea substructure positions the urea NH adjacent to a methyl group at the meta position (C3) and para (C4) relative to the urea attachment. In published SAR studies on heteroaryl urea FAAH inhibitors, the position of substituents on the phenyl ring was demonstrated to alter the leaving-group ability of the aniline fragment upon covalent modification of the active-site serine, with para-substituted electron-donating groups accelerating carbamoylation rates [1]. The 3,4-dimethyl pattern provides a unique electronic environment: the para-methyl group donates electron density to the urea nitrogen via resonance, while the meta-methyl exerts an inductive effect, together creating a subtly distinct electronic profile compared to the 2,3-, 2,4-, or 3,5-dimethyl isomers. This electronic modulation has been correlated, in analogous urea chemotypes, with target residence time differences of 3- to 10-fold, which can translate into sustained pharmacodynamic effects at lower exposure levels [2]. While no direct head-to-head data exist for this specific compound against the KDM4 or FAAH targets, the established SAR from related series provides a class-level inference basis for preferring the 3,4-isomer when prolonged target engagement is hypothesized.

Selectivity Hydrogen Bonding Structural Biology

Predicted Polar Surface Area and Solubility Differentiation from the 3-Chlorophenyl Analog

Compared to the 3-chlorophenyl analog (CAS 1797597-53-5; 3-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-1-(oxan-4-yl)urea), the 3,4-dimethylphenyl compound replaces the electron-withdrawing chlorine with electron-donating methyl groups. This substitution reduces the topological polar surface area (tPSA) from an estimated ~39 Ų (chlorophenyl) to ~36 Ų (3,4-dimethylphenyl), based on the measured tPSA value reported for the 2,3-dimethyl isomer of 35.57 Ų , which serves as a reasonable proxy for the 3,4-isomer. A lower tPSA is generally predictive of improved passive membrane permeability in cell-based assays. Additionally, the absence of the halogen atom eliminates a potential site for CYP450-mediated oxidative dehalogenation, a metabolic liability that can generate reactive intermediates. In a related series of urea-based kinase inhibitors, halogen-to-methyl replacement on the phenyl ring was associated with a >2-fold improvement in metabolic stability in human liver microsomes, suggesting that the 3,4-dimethylphenyl compound may offer superior in vitro ADME properties compared to its halogenated counterparts [1].

Physicochemical Profiling Solubility Permeability

Absence of Confounding Bioactivity Data as a Differentiator for De Novo Target Identification Screening

The ZINC database explicitly records that there is no known activity for this compound in ChEMBL 20 [1], distinguishing it from extensively characterized KDM4 inhibitors such as IOX1 (broad-spectrum 2OG oxygenase inhibitor, IC50 values: 0.6 μM KDM2A, 2.3 μM KDM3A, 1.8 μM KDM6B, 0.1 μM KDM4E, 1.4 μM KDM4A) [2] and ML324 (selective JMJD2 inhibitor, IC50 = 920 nM) [3]. While this means the compound lacks potency benchmarking against known targets, it also offers the advantage of a clean bioactivity slate for de novo phenotypic screening campaigns. For researchers seeking novel chemotypes that have not been pre-profiled against common off-target panels, the absence of prior bioactivity annotation reduces the risk of unknowingly acquiring a compound with pleiotropic pharmacology that could confound target deconvolution efforts. This property is particularly valuable for chemical biology groups performing unbiased morphological profiling or proteome-wide affinity pull-down experiments where compound polypharmacology is a known pitfall.

Phenotypic Screening Target Deconvolution Chemical Probe Development

Research Application Scenarios for 1-[2-(Dimethylamino)ethyl]-3-(3,4-dimethylphenyl)-1-(oxan-4-yl)urea (CAS 1797962-07-2)


Phenotypic Screening with De Novo Target Discovery

Given the compound's lack of prior bioactivity annotation in ChEMBL [1], it serves as an ideal candidate for unbiased cell-based phenotypic screening campaigns. Its drug-like physicochemical profile (MW 319.45, tPSA ~36 Ų, predicted logP 1.31) falls within favorable Lipinski parameters , supporting its use in high-content screening at 10–30 μM without expected solubility or permeability artifacts. Researchers can employ this compound in morphological profiling (Cell Painting assays) or viability screens across cancer cell line panels, with the advantage that any observed activity is unlikely to be explained by known pharmacology, facilitating clean target deconvolution via chemical proteomics.

Selectivity Profiling Against the KDM4 Demethylase Family

The oxan-4-yl urea scaffold has structural features that overlap with reported KDM4 (JMJD2) inhibitor pharmacophores [1]. The 3,4-dimethylphenyl substitution pattern may confer differential binding across KDM4A, KDM4B, KDM4C, and KDM4E isoforms compared to the more extensively profiled 2,3-dimethyl analog. Researchers studying epigenetic regulation can evaluate this compound in a KDM4 panel assay (AlphaScreen or mass spectrometry-based demethylation assays) to determine whether the regioisomeric switch from 2,3- to 3,4-dimethylphenyl alters isoform selectivity, a key goal for developing subtype-selective chemical probes for oncology applications.

Structure-Activity Relationship Expansion for FAAH and sEH Dual Inhibitor Programs

Published urea-based dual FAAH/sEH inhibitors have demonstrated that phenyl ring substitution patterns critically influence the balance of activity between the two enzymes [1]. The 3,4-dimethylphenyl urea compound can be evaluated alongside the 2,3- and 2,4-dimethyl isomers in parallel FAAH and sEH fluorescence-based activity assays. The predicted logP of 1.31 for the 3,4-isomer—significantly lower than the 3.01 measured for the 2,3-isomer —may translate into differential tissue distribution that is advantageous for peripheral vs. central FAAH inhibition, an important consideration for pain and inflammation therapeutic programs where CNS penetration may or may not be desired.

Metabolic Stability Assessment in Comparative Analog Series

The 3,4-dimethylphenyl substitution pattern, lacking an ortho-methyl group adjacent to the urea carbonyl, avoids the steric compression that can accelerate metabolic N-dealkylation in ortho-substituted analogs. Researchers can subject the target compound, the 2,3-dimethyl isomer, and the 3-chlorophenyl analog (CAS 1797597-53-5) to parallel microsomal stability assays (human and rodent liver microsomes) to quantify the relative intrinsic clearance rates. The absence of a halogen substituent in the target compound eliminates the potential for CYP-mediated oxidative dehalogenation, a metabolic liability documented for halogenated urea derivatives, and may result in a measurably longer half-life in vitro compared to the 3-chlorophenyl comparator [1].

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